molecular formula C15H21N3O3 B6462261 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide CAS No. 2549062-86-2

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide

Cat. No.: B6462261
CAS No.: 2549062-86-2
M. Wt: 291.35 g/mol
InChI Key: ISEQPPNWZWBIEP-UHFFFAOYSA-N
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Description

The compound “5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is substituted with various functional groups, including a 5-oxo group, a propoxyphenyl group, and a carbohydrazide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was achieved by the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine . Cyanoacetohydrazides have also been used as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques and quantum chemical methods. For example, FT-IR, NMR, and UV techniques can be used to investigate the spectroscopic properties . Quantum chemical methods can be used to simulate other properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from studies on similar compounds. For example, cyanoacetic acid hydrazide, which is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds, can act as both an N- and C-nucleophile . This suggests that the carbohydrazide group in the given compound may also exhibit similar reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the vibrational assignments and the potential energy distribution can be calculated using specific software . The theoretical and experimental IR spectra can also be compared . The thermodynamic properties of the molecule can be calculated using Gaussian output and correlation graphs of heat capacity ©, enthalpy (H), and entropy (S) versus temperature .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. Given the therapeutic value and important biological properties associated with pyrrolidine derivatives , this compound could potentially be explored for its pharmacological activities. Additionally, further quantum chemical studies could be carried out to provide a more detailed understanding of its molecular structure and properties .

Properties

IUPAC Name

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-7-21-13-5-3-11(4-6-13)9-18-10-12(8-14(18)19)15(20)17-16/h3-6,12H,2,7-10,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQPPNWZWBIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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